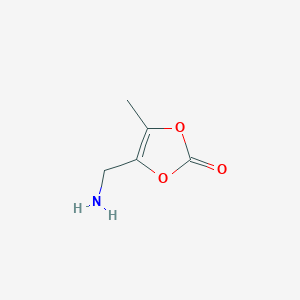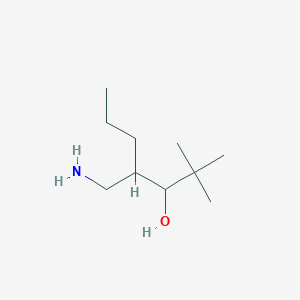
(S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide is a chiral compound characterized by the presence of two fluorine atoms, a methyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Catalysts: Use of specific catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the pyrrolidine ring and fluorine atoms.
Pathways: Modulation of biochemical pathways involving neurotransmitters and metabolic enzymes.
Comparación Con Compuestos Similares
®-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
4,4-Difluoro-N-methylpyrrolidine-2-carboxylic acid: Lacks the amide group but shares the core structure.
4,4-Difluoro-N-methylpyrrolidine: Lacks the carboxamide group but retains the pyrrolidine ring and fluorine atoms.
Uniqueness: (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H10F2N2O |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10F2N2O/c1-9-5(11)4-2-6(7,8)3-10-4/h4,10H,2-3H2,1H3,(H,9,11)/t4-/m0/s1 |
Clave InChI |
MRYNKRWILVCCHD-BYPYZUCNSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CC(CN1)(F)F |
SMILES canónico |
CNC(=O)C1CC(CN1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)



![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)

![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)




